4-(4-(4-methoxyphenyl)-1H-pyrazol-3-yl)thiomorpholine
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Overview
Description
4-(4-(4-Methoxyphenyl)-1H-pyrazol-3-yl)thiomorpholine is a heterocyclic compound that combines a pyrazole ring with a thiomorpholine moiety. The presence of the methoxyphenyl group enhances its chemical properties, making it a compound of interest in various fields of research, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-(4-methoxyphenyl)-1H-pyrazol-3-yl)thiomorpholine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For instance, 4-methoxyacetophenone can react with hydrazine hydrate under reflux conditions to form 4-(4-methoxyphenyl)-1H-pyrazole.
Thiomorpholine Introduction: The thiomorpholine moiety can be introduced via a nucleophilic substitution reaction. The 4-(4-methoxyphenyl)-1H-pyrazole can react with thiomorpholine in the presence of a suitable base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF).
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.
Types of Reactions:
Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group, leading to the formation of 4-(4-hydroxyphenyl)-1H-pyrazol-3-yl)thiomorpholine.
Reduction: The pyrazole ring can be reduced under catalytic hydrogenation conditions to form a dihydropyrazole derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products:
Oxidation: 4-(4-hydroxyphenyl)-1H-pyrazol-3-yl)thiomorpholine.
Reduction: Dihydropyrazole derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-(4-Methoxyphenyl)-1H-pyrazol-3-yl)thiomorpholine has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new therapeutic agents, particularly those targeting neurological disorders due to its potential interaction with neurotransmitter receptors.
Material Science: The compound’s unique structure makes it suitable for use in the development of novel materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 4-(4-(4-methoxyphenyl)-1H-pyrazol-3-yl)thiomorpholine involves its interaction with specific molecular targets:
Molecular Targets: It may interact with neurotransmitter receptors or enzymes involved in metabolic pathways.
Pathways Involved: The compound could modulate signaling pathways by acting as an agonist or antagonist at specific receptors, thereby influencing cellular responses.
Comparison with Similar Compounds
4-(4-(4-Methoxyphenyl)-1H-imidazol-3-yl)thiomorpholine: Similar structure but with an imidazole ring instead of a pyrazole ring.
4-(4-(4-Methoxyphenyl)-1H-indol-3-yl)thiomorpholine: Contains an indole ring, which may confer different biological activities.
Uniqueness:
Structural Uniqueness: The combination of a pyrazole ring with a thiomorpholine moiety and a methoxyphenyl group is unique, providing distinct chemical and biological properties.
Biological Activity: The specific arrangement of functional groups in 4-(4-(4-methoxyphenyl)-1H-pyrazol-3-yl)thiomorpholine may result in unique interactions with biological targets, making it a valuable compound for drug discovery and development.
Properties
IUPAC Name |
4-[4-(4-methoxyphenyl)-1H-pyrazol-5-yl]thiomorpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS/c1-18-12-4-2-11(3-5-12)13-10-15-16-14(13)17-6-8-19-9-7-17/h2-5,10H,6-9H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGGMFXBGNRXCLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(NN=C2)N3CCSCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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